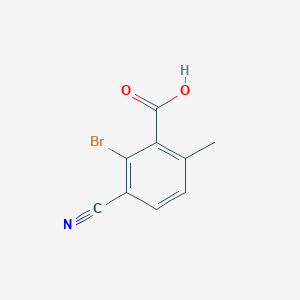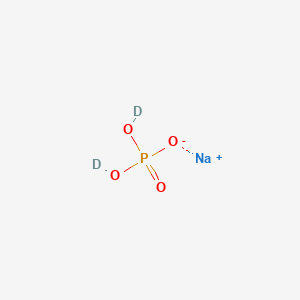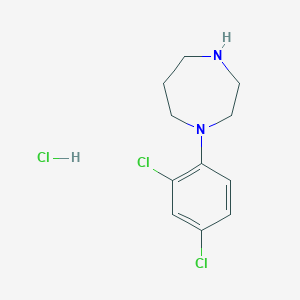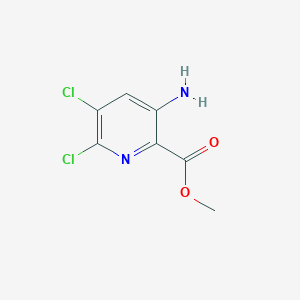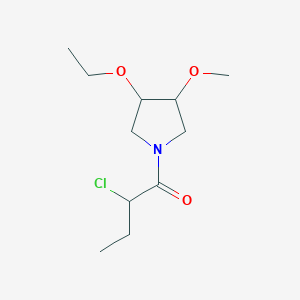
2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)butan-1-one
Vue d'ensemble
Description
2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)butan-1-one (2C-E-4-MeO-Pyrrolidin-1-yl-butan-1-one) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound used in a variety of organic synthesis and medicinal chemistry experiments.
Applications De Recherche Scientifique
2C-E-4-MeO-Pyrrolidin-1-yl-butan-1-one has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, including drugs and other biologically active compounds. It is also used in medicinal chemistry experiments to study the structure and function of drugs. It is also used in the synthesis of peptide-based drugs and as a building block for the synthesis of other compounds.
Mécanisme D'action
2C-E-4-MeO-Pyrrolidin-1-yl-butan-1-one is a versatile compound that can interact with a variety of biological targets. It can act as an agonist or antagonist of certain receptors, enzymes, and other proteins. It can also interact with DNA and other nucleic acids. In addition, it can bind to metal ions and other small molecules.
Biochemical and Physiological Effects
2C-E-4-MeO-Pyrrolidin-1-yl-butan-1-one has a wide range of biochemical and physiological effects. It can act as an agonist or antagonist of certain receptors, enzymes, and other proteins. It can also interact with DNA and other nucleic acids. In addition, it can bind to metal ions and other small molecules. It can also affect the activity of various enzymes, including cytochrome P450 enzymes, and can regulate the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
2C-E-4-MeO-Pyrrolidin-1-yl-butan-1-one has several advantages for lab experiments. It is a versatile compound that can be used in a variety of organic synthesis and medicinal chemistry experiments. It is also relatively easy to synthesize and purify. However, it is important to note that 2C-E-4-MeO-Pyrrolidin-1-yl-butan-1-one can be toxic in large doses and should be handled with caution.
Orientations Futures
The potential future directions for 2C-E-4-MeO-Pyrrolidin-1-yl-butan-1-one include: further research into its mechanism of action and biochemical and physiological effects; development of novel synthetic methods; use in drug discovery and development; use in the synthesis of peptide-based drugs; and use in the synthesis of other organic compounds. Additionally, further research into the advantages and limitations of using this compound in lab experiments is needed.
Propriétés
IUPAC Name |
2-chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO3/c1-4-8(12)11(14)13-6-9(15-3)10(7-13)16-5-2/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZXQORGBSVDOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)OCC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





